molecular formula C14H14N4O B7176702 N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1H-indole-2-carboxamide

N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1H-indole-2-carboxamide

Cat. No.: B7176702
M. Wt: 254.29 g/mol
InChI Key: BWILMJVKRIWNDF-UHFFFAOYSA-N
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Description

N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1H-indole-2-carboxamide is a compound that features a pyrazole and an indole moiety. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, while indoles are significant due to their presence in many natural products and pharmaceuticals . This compound combines these two important heterocyclic structures, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-9-6-11(18-17-9)8-15-14(19)13-7-10-4-2-3-5-12(10)16-13/h2-7,16H,8H2,1H3,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWILMJVKRIWNDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)CNC(=O)C2=CC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1H-indole-2-carboxamide typically involves the formation of the pyrazole ring followed by its attachment to the indole moiety. One common method involves the cyclization of a hydrazine derivative with a 1,3-dicarbonyl compound to form the pyrazole ring . This is followed by a coupling reaction with an indole derivative under suitable conditions, such as the use of a base and a solvent like tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of heterogeneous catalysts, microwave-assisted reactions, or other advanced techniques to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Solvents: Tetrahydrofuran, dichloromethane

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .

Scientific Research Applications

N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1H-indole-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The pyrazole and indole moieties can interact with various enzymes and receptors, potentially inhibiting or activating them. This can lead to a range of biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1H-indole-2-carboxamide is unique due to its combination of pyrazole and indole moieties, which are both significant in medicinal chemistry. This dual structure allows for a wide range of reactivity and potential biological activities, making it a valuable compound for research and development .

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